8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a triazinoindole core and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE typically involves multiple steps, starting with the formation of the triazinoindole core This is achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Pd/C, organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s halogenated groups play a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE stands out due to its unique triazinoindole core and halogenated phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12BrIN6 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
8-bromo-N-[(Z)-(3-iodophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H12BrIN6/c1-25-14-6-5-11(18)8-13(14)15-16(25)21-17(24-22-15)23-20-9-10-3-2-4-12(19)7-10/h2-9H,1H3,(H,21,23,24)/b20-9- |
InChI Key |
FZVZZYUVFPXFIV-UKWGHVSLSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=CC(=CC=C4)I |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=CC(=CC=C4)I |
Origin of Product |
United States |
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